molecular formula C22H21ClN6O4 B11198824 5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198824
M. Wt: 468.9 g/mol
InChI Key: PCYARLUUIICWLD-UHFFFAOYSA-N
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Description

“5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole rings, followed by their coupling with the appropriate amine and carboxamide groups. Common reagents used in these reactions include:

    Oxidizing agents: for the formation of oxazole rings.

    Azide compounds: for the synthesis of triazole rings.

    Coupling reagents: such as EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new treatments for various diseases.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxazole derivatives: Often studied for their antimicrobial and anticancer properties.

    Aromatic amines: Commonly used in the synthesis of dyes, drugs, and polymers.

Uniqueness

What sets “5-amino-N-(3-chlorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21ClN6O4

Molecular Weight

468.9 g/mol

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)15-8-5-9-17(31-2)19(15)32-3)11-29-20(24)18(27-28-29)21(30)25-14-7-4-6-13(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,30)

InChI Key

PCYARLUUIICWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N

Origin of Product

United States

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